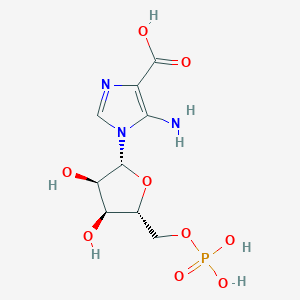

Carboxyaminoimidazole ribotide

Description

5-Amino-1-(5-phospho-D-ribosyl)imidazole-4-carboxylate is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).

5-amino-1-(5-phospho-D-ribosyl)imidazole-4-carboxylate is a metabolite found in or produced by Saccharomyces cerevisiae.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-amino-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(phosphonooxymethyl)oxolan-2-yl]imidazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N3O9P/c10-7-4(9(15)16)11-2-12(7)8-6(14)5(13)3(21-8)1-20-22(17,18)19/h2-3,5-6,8,13-14H,1,10H2,(H,15,16)(H2,17,18,19)/t3-,5-,6-,8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFVULMDJZXYMSG-ZIYNGMLESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=C(N1C2C(C(C(O2)COP(=O)(O)O)O)O)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=NC(=C(N1[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)O)O)O)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N3O9P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50208716 | |

| Record name | 4-Carboxy-5-aminoimidazole ribonucleotide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50208716 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

339.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 5-Amino-1-(5-phospho-D-ribosyl)imidazole-4-carboxylic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0006273 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

6001-14-5 | |

| Record name | CAIR | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6001-14-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Carboxyaminoimidazole ribotide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006001145 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Carboxy-5-aminoimidazole ribonucleotide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50208716 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CARBOXYAMINOIMIDAZOLE RIBOTIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5MA501Z5DO | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 5-Amino-1-(5-phospho-D-ribosyl)imidazole-4-carboxylic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0006273 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Pivotal Role of Carboxyaminoimidazole Ribotide (CAIR) in Purine Biosynthesis: A Technical Guide for Researchers and Drug Development Professionals

An In-depth Examination of a Key Metabolic Intermediate and the Enzymes Governing Its Formation, Presenting Opportunities for Novel Therapeutic Intervention

Carboxyaminoimidazole ribotide (CAIR) stands as a critical intermediate in the de novo purine (B94841) biosynthesis pathway, a fundamental metabolic process essential for the synthesis of DNA, RNA, and various vital cofactors. The formation of CAIR marks the sole carbon-carbon bond-forming step within this pathway, highlighting its significance. Intriguingly, the enzymatic strategy for CAIR synthesis diverges between higher eukaryotes, including humans, and most prokaryotes, fungi, and plants. This divergence presents a compelling therapeutic window, particularly for the development of novel antimicrobial agents. This technical guide provides a comprehensive overview of the role of CAIR in purine biosynthesis, the enzymes responsible for its metabolism, their kinetic properties, and detailed experimental protocols for their study.

The Dichotomy in CAIR Synthesis: A Tale of Two Pathways

The biosynthesis of purines is a highly conserved and essential pathway. However, a fascinating evolutionary divergence exists in the conversion of 5-aminoimidazole ribotide (AIR) to CAIR.

-

In Humans and Higher Eukaryotes: A single enzyme, AIR carboxylase (Class II PurE), directly catalyzes the carboxylation of AIR using bicarbonate (HCO₃⁻) to form CAIR. This is a one-step process.

-

In Most Bacteria, Fungi, and Plants: This conversion is a two-step process catalyzed by two distinct enzymes. First, N⁵-carboxyaminoimidazole ribotide synthetase (N⁵-CAIR synthetase or PurK) utilizes ATP and bicarbonate to carboxylate the N⁵ position of AIR, forming the unstable intermediate N⁵-carboxyaminoimidazole ribotide (N⁵-CAIR)[1][2][3]. Subsequently, N⁵-carboxyaminoimidazole ribotide mutase (N⁵-CAIR mutase or PurE, also referred to as Class I PurE) catalyzes the intramolecular transfer of the carboxyl group from the N⁵ position to the C4 position of the imidazole (B134444) ring, yielding CAIR[1][2][3].

This fundamental difference in the metabolic pathway for CAIR synthesis makes the prokaryotic enzymes, PurK and PurE, attractive targets for the development of selective antimicrobial drugs, as their inhibition would disrupt purine biosynthesis in pathogens without affecting the human host.

Enzymology of CAIR Metabolism in Prokaryotes

The two-step conversion of AIR to CAIR in prokaryotes is orchestrated by the sequential action of N⁵-CAIR synthetase (PurK) and N⁵-CAIR mutase (PurE).

N⁵-Carboxyaminoimidazole Ribotide Synthetase (PurK)

PurK is an ATP-grasp superfamily enzyme that catalyzes the ATP-dependent carboxylation of AIR. The reaction proceeds via a proposed carboxyphosphate (B1215591) intermediate[4]. The enzyme exists as a dimer and exhibits interesting regulatory properties.

N⁵-Carboxyaminoimidazole Ribotide Mutase (PurE)

PurE is a mutase that catalyzes the unusual intramolecular transfer of the carboxyl group from N⁵-CAIR to form CAIR. The reaction is reversible, and due to the instability of its substrate, N⁵-CAIR, studying its kinetics can be challenging[5][6]. The half-life of N⁵-CAIR is approximately 0.9 minutes at pH 7.8 and 30°C[1][3].

Quantitative Data

A thorough understanding of the enzymatic reactions involving CAIR requires a quantitative analysis of their kinetic parameters and the effects of inhibitors.

Enzyme Kinetics

The following table summarizes the available Michaelis-Menten constants for N⁵-CAIR mutase (PurE) from various microbial sources.

| Enzyme Source | Substrate | Km (µM) | kcat (s⁻¹) | kcat/Km (s⁻¹µM⁻¹) | Reference |

| Legionella pneumophila (LpPurE) | CAIR | 10 ± 2 | 5.5 ± 0.2 | 0.55 | [5] |

| Burkholderia cenocepacia (BcPurE) | CAIR | 34 ± 7 | 4.1 ± 0.2 | 0.12 | [5] |

Note: Kinetic parameters for PurE are often determined for the reverse reaction (CAIR to N⁵-CAIR) due to the instability of N⁵-CAIR.

Kinetic data for N⁵-CAIR synthetase (PurK) is less readily available in the form of specific Km and kcat values for all its substrates. However, studies on E. coli PurK have shown that the enzyme exhibits positive cooperativity for its substrate AIR, and it is inhibited by high concentrations of ATP.

Enzyme Inhibition

The unique nature of the prokaryotic enzymes involved in CAIR synthesis has made them targets for inhibitor discovery. The following tables present inhibition data for N⁵-CAIR synthetase and N⁵-CAIR mutase.

Table 2: Inhibitors of N⁵-Carboxyaminoimidazole Ribotide Synthetase (PurK)

| Inhibitor Class | Example Compound | Inhibition Type | IC₅₀ (µM) | Reference |

| Indolinedione | Compound 7 | Non-competitive with AIR and ATP | ~30-120 | [7] |

| Indenedione | Compound 1 | Reacts with AIR | - | [7] |

Table 3: Inhibitors of N⁵-Carboxyaminoimidazole Ribotide Mutase (PurE)

| Inhibitor | Ki (µM) | Reference |

| Fragment 2 | 4.8 | [7] |

| Fragment 3 | 159 | [7] |

Note: The fragments are small molecules identified through fragment-based screening.

Signaling Pathways and Regulation

The de novo purine biosynthesis pathway is tightly regulated to maintain appropriate intracellular concentrations of purine nucleotides and to respond to the cell's metabolic state.

Feedback Inhibition

A primary mechanism of regulation is feedback inhibition, where the end-products of the pathway, namely AMP and GMP, allosterically inhibit the early, rate-limiting enzymes. The first committed step, catalyzed by PRPP amidotransferase, is a major site of feedback regulation by purine ribonucleotides[8][9][10]. While specific allosteric regulation of PurK and PurE by purine nucleotides is not well-documented, the overall flux through this part of the pathway is indirectly controlled by the levels of the precursor AIR and the demand for the product CAIR.

Substrate-Level Regulation

As mentioned earlier, N⁵-CAIR synthetase (PurK) from E. coli is inhibited by high concentrations of one of its substrates, ATP. This substrate inhibition may serve as a mechanism to prevent the excessive consumption of ATP when energy levels are high. Furthermore, the enzyme displays positive cooperativity for its other substrate, AIR, suggesting that the binding of one AIR molecule to the dimeric enzyme enhances the binding of a second molecule, allowing for a more sensitive response to changes in AIR concentration.

Caption: Regulation of the prokaryotic CAIR synthesis pathway.

Experimental Protocols

The study of CAIR and the enzymes involved in its metabolism relies on a variety of biochemical assays and protein purification techniques.

Purification of Recombinant N⁵-CAIR Synthetase (PurK) and N⁵-CAIR Mutase (PurE)

A common method for obtaining pure PurK and PurE for in vitro studies is through the expression of His-tagged recombinant proteins in Escherichia coli.

Experimental Workflow for Protein Purification:

Caption: General workflow for the purification of His-tagged proteins.

Detailed Methodology:

-

Gene Cloning and Expression: The genes encoding PurK and PurE are cloned into an expression vector containing a polyhistidine (His) tag. The resulting plasmid is transformed into a suitable E. coli expression strain. Protein expression is induced, typically by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG).

-

Cell Lysis: Harvested cells are resuspended in a lysis buffer and lysed by methods such as sonication or French press to release the cellular contents.

-

Clarification: The cell lysate is centrifuged at high speed to pellet cell debris, and the supernatant containing the soluble proteins is collected.

-

IMAC Purification: The clarified lysate is loaded onto an IMAC column (e.g., Ni-NTA agarose). The His-tagged protein binds to the nickel-charged resin.

-

Washing: The column is washed with a buffer containing a low concentration of imidazole to remove non-specifically bound proteins.

-

Elution: The His-tagged protein is eluted from the column using a buffer with a high concentration of imidazole, which competes with the His-tag for binding to the nickel resin.

-

Buffer Exchange: The eluted protein is dialyzed against a storage buffer to remove imidazole and to exchange it into a buffer suitable for long-term storage and downstream applications. Protein purity is assessed by SDS-PAGE.

Enzyme Activity Assays

Several assays can be employed to measure the activity of PurK and PurE.

This assay measures the ATP-dependent formation of N⁵-CAIR by coupling the production of ADP to the oxidation of NADH, which can be monitored by the decrease in absorbance at 340 nm.

Experimental Workflow for Coupled Assay:

Caption: Workflow for the coupled spectrophotometric assay of N5-CAIR synthetase.

Detailed Methodology:

-

Reaction Mixture Preparation: A reaction mixture is prepared containing the substrates for PurK (AIR, ATP, and bicarbonate), as well as the components of the coupling system: phosphoenolpyruvate (B93156) (PEP), NADH, pyruvate kinase (PK), and lactate dehydrogenase (LDH).

-

Reaction Initiation: The reaction is initiated by the addition of a known amount of purified PurK.

-

Spectrophotometric Monitoring: The decrease in absorbance at 340 nm is monitored continuously in a spectrophotometer. The reactions are as follows:

-

PurK: AIR + ATP + HCO₃⁻ → N⁵-CAIR + ADP + Pᵢ

-

PK: ADP + PEP → ATP + Pyruvate

-

LDH: Pyruvate + NADH + H⁺ → Lactate + NAD⁺

-

-

Data Analysis: The initial rate of the reaction is calculated from the linear portion of the absorbance versus time plot, using the molar extinction coefficient of NADH.

This assay measures the reverse reaction of PurE, the decarboxylation of CAIR to AIR. The disappearance of CAIR is monitored by the decrease in its absorbance at 250 nm[6].

Detailed Methodology:

-

Reaction Mixture: A reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0) containing a known concentration of CAIR is prepared.

-

Reaction Initiation: The reaction is started by the addition of purified PurE.

-

Spectrophotometric Monitoring: The decrease in absorbance at 250 nm is monitored over time.

-

Data Analysis: The initial reaction velocity is calculated from the rate of change in absorbance, using the molar extinction coefficient of CAIR.

A more recent and sensitive assay for PurE activity has been developed that relies on the reaction of the product of the reverse reaction, AIR, with a fluorescently-tagged isatin (B1672199) derivative. This reaction leads to a significant increase in fluorescence, providing a sensitive measure of AIR production[11][12].

Detailed Methodology:

-

Enzymatic Reaction: The reverse reaction of PurE is carried out as described in the CAIR decarboxylation assay.

-

Reaction Quenching: At specific time points, the enzymatic reaction is stopped (e.g., by adding a metal chelator if the enzyme is metal-dependent, or by other means of denaturation).

-

Fluorescence Development: A fluorescently-tagged isatin compound is added to the quenched reaction mixture.

-

Fluorescence Measurement: The fluorescence intensity is measured at the appropriate excitation and emission wavelengths. The amount of AIR produced is proportional to the increase in fluorescence.

Conclusion and Future Perspectives

This compound is a pivotal metabolite in de novo purine biosynthesis. The discovery of the divergent pathways for its synthesis has opened up new avenues for the development of targeted antimicrobial therapies. The enzymes N⁵-CAIR synthetase (PurK) and N⁵-CAIR mutase (PurE) are validated targets for such interventions. The in-depth understanding of their structure, function, and kinetics, facilitated by the experimental protocols outlined in this guide, is crucial for the rational design of potent and selective inhibitors. Future research in this area will likely focus on high-throughput screening for novel inhibitors, detailed structural studies of enzyme-inhibitor complexes to guide lead optimization, and in vivo studies to validate the efficacy of these compounds in preclinical models of infectious diseases. Furthermore, given the central role of purine metabolism in cell proliferation, targeting these enzymes could also hold promise for the development of novel anticancer agents.

References

- 1. Evidence for the direct transfer of the carboxylate of N5-carboxyaminoimidazole ribonucleotide (N5-CAIR) to generate 4-carboxy-5-aminoimidazole ribonucleotide catalyzed by Escherichia coli PurE, an N5-CAIR mutase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A Fluorescence-Based Assay for N5-Carboxyaminoimidazole Ribonucleotide Mutase - PMC [pmc.ncbi.nlm.nih.gov]

- 3. N5-carboxyaminoimidazole ribonucleotide: evidence for a new intermediate and two new enzymatic activities in the de novo purine biosynthetic pathway of Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Structure-Guided Discovery of N5-CAIR Mutase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. N5-CAIR Mutase: the role of a CO2 binding site and substrate movement in catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Identification of Inhibitors of N5-Carboxylaminoimidazole Ribonucleotide Synthetase by High-throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Purine metabolism - Wikipedia [en.wikipedia.org]

- 9. microbenotes.com [microbenotes.com]

- 10. bio.libretexts.org [bio.libretexts.org]

- 11. researchgate.net [researchgate.net]

- 12. A Fluorescence-Based Assay for N5 -Carboxyaminoimidazole Ribonucleotide Mutase - PubMed [pubmed.ncbi.nlm.nih.gov]

N5-Carboxyaminoimidazole Ribonucleotide Synthetase: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N5-Carboxyaminoimidazole ribonucleotide synthetase (N5-CAIR synthetase), encoded by the purK gene, is a critical enzyme in the de novo purine (B94841) biosynthesis pathway in most prokaryotes, fungi, and plants. It catalyzes the ATP-dependent carboxylation of 5-aminoimidazole ribonucleotide (AIR) to form N5-carboxyaminoimidazole ribonucleotide (N5-CAIR). This pathway diverges significantly from that in humans, where AIR is directly carboxylated to 4-carboxy-5-aminoimidazole ribonucleotide (CAIR) by a single enzyme, AIR carboxylase. This metabolic difference makes N5-CAIR synthetase a promising and selective target for the development of novel antimicrobial agents. This technical guide provides an in-depth overview of the core functions of N5-CAIR synthetase, including its biochemical properties, catalytic mechanism, and structural features. Detailed experimental protocols for enzyme purification, activity assays, and crystallization are provided, along with a summary of known kinetic parameters and inhibitors.

Introduction

The de novo synthesis of purine nucleotides is fundamental for cellular life, providing the building blocks for DNA and RNA, as well as essential roles in energy metabolism and signaling. While the overall pathway is largely conserved, key differences exist between higher eukaryotes and microorganisms. One of the most notable divergences lies in the conversion of 5-aminoimidazole ribonucleotide (AIR) to 4-carboxy-5-aminoimidazole ribonucleotide (CAIR). In bacteria, yeast, and fungi, this conversion is a two-step process initiated by N5-Carboxyaminoimidazole ribonucleotide synthetase (N5-CAIR synthetase).[1]

N5-CAIR synthetase catalyzes the reaction of AIR with bicarbonate (HCO3-) and ATP to produce N5-CAIR, ADP, and inorganic phosphate (B84403) (Pi).[2] The unstable intermediate, N5-CAIR, is then converted to CAIR by N5-CAIR mutase (PurE).[1] In contrast, humans utilize a single enzyme, AIR carboxylase, for the direct conversion of AIR to CAIR.[1] The absence of a human homolog for N5-CAIR synthetase makes it an attractive target for the development of selective antimicrobial drugs with a potentially broad spectrum of activity.[3]

This guide will delve into the molecular and functional details of N5-CAIR synthetase, providing a comprehensive resource for researchers and professionals in drug development.

Biochemical Function and Catalytic Mechanism

N5-CAIR synthetase belongs to the ATP-grasp superfamily of enzymes, which are characterized by a unique ATP-binding domain. The enzyme catalyzes the following reaction:

ATP + 5-amino-1-(5-phospho-D-ribosyl)imidazole + HCO₃⁻ ⇌ ADP + phosphate + 5-carboxyamino-1-(5-phospho-D-ribosyl)imidazole [4]

The proposed catalytic mechanism involves two main steps:

-

Formation of a Carboxyphosphate (B1215591) Intermediate: The reaction is initiated by the nucleophilic attack of bicarbonate on the γ-phosphate of ATP, leading to the formation of a highly reactive carboxyphosphate intermediate and ADP.[5]

-

Carboxylation of AIR: The exocyclic N5 amine of AIR then attacks the carbonyl carbon of the carboxyphosphate intermediate, resulting in the formation of N5-CAIR and the release of inorganic phosphate.[5]

Structural and site-directed mutagenesis studies have identified key amino acid residues involved in substrate binding and catalysis. For instance, in Aspergillus clavatus N5-CAIR synthetase, residues R271, H273, and K353 have been shown to be important for bicarbonate binding and catalysis.[6]

Quantitative Data

Kinetic Parameters

The following table summarizes the steady-state kinetic parameters for N5-CAIR synthetase from various organisms.

| Organism | Substrate | K_m_ (µM) | k_cat_ (min⁻¹) | V_max_ (µmol min⁻¹mg⁻¹) | Reference |

| Staphylococcus aureus | AIR | 13.9 | - | - | [5] |

| Staphylococcus aureus | ATP | 43.2 | - | - | [5] |

| Escherichia coli | AIR | 26 | - | - | [5] |

| Escherichia coli | ATP | 90 | - | - | [5] |

| Aspergillus clavatus (Wild-Type) | AIR | 120 ± 20 | 180 ± 10 | 4.5 ± 0.2 | [2] |

| Aspergillus clavatus (Wild-Type) | ATP | 210 ± 20 | 180 ± 10 | 4.5 ± 0.2 | [2] |

| Aspergillus clavatus (Y152F Mutant) | AIR | 380 ± 70 | 50 ± 5 | 1.3 ± 0.1 | [2] |

| Aspergillus clavatus (Y152A Mutant) | AIR | 2200 ± 300 | 12 ± 1 | 0.30 ± 0.02 | [2] |

Note: '-' indicates data not reported in the cited source.

Inhibitors

Several small molecule inhibitors of N5-CAIR synthetase have been identified through high-throughput screening. The inhibitory constants for some of these compounds are presented below.

| Compound Class | Compound | Inhibition Type | IC₅₀ (µM) | K_i_ (µM) | Reference |

| Indolinedione | Compound 7 | Non-competitive (vs AIR & ATP) | 30 | - | [7] |

| Class III | Compound 13 | Competitive (vs AIR), Uncompetitive (vs ATP) | 120 | - | [7][8] |

| Class III | Compound 14 | Non-competitive (vs AIR & ATP) | 110 | - | [7][8] |

| Fragment | Fragment 2 | - | - | 4.8 | [9] |

| Fragment | - | - | - | 4.8 to 159 | [3] |

Note: '-' indicates data not reported in the cited source.

Experimental Protocols

Purification of Recombinant N5-CAIR Synthetase

This protocol is based on the purification of E. coli N5-CAIR synthetase.

-

Expression: Transform E. coli cells (e.g., HMS174(DE3)) with a suitable expression vector containing the purK gene (e.g., PurE/PurK-pET31). Grow the culture in Luria-Bertani (LB) medium at 37°C with shaking to an optical density at 600 nm (OD₆₀₀) of 0.7.[10]

-

Induction: Induce protein expression by adding 1 mM isopropyl β-D-1-thiogalactopyranoside (IPTG) and continue to incubate for 6 hours at 37°C.[10]

-

Cell Lysis: Harvest the cells by centrifugation and resuspend the pellet in a suitable lysis buffer. Lyse the cells by sonication or using a French press.

-

Clarification: Centrifuge the lysate at high speed to remove cell debris.

-

Affinity Chromatography: If the protein is tagged (e.g., with a His-tag), apply the clarified lysate to an appropriate affinity chromatography column (e.g., Ni-NTA or cobalt column). Wash the column extensively and elute the protein using a gradient of the competing ligand (e.g., imidazole).

-

Dialysis and Concentration: Dialyze the purified protein against a storage buffer (e.g., 10 mM Tris-HCl, 200 mM NaCl, pH 8.0).[10] Concentrate the protein to a final concentration of approximately 17 mg/mL.[10]

-

Purity Assessment: Assess the purity of the protein by SDS-PAGE.

Enzyme Activity Assay (Coupled Assay)

The activity of N5-CAIR synthetase can be monitored using a coupled enzyme assay that measures the rate of ATP consumption.[2]

-

Reaction Mixture: Prepare a reaction mixture in a suitable buffer (e.g., 50 mM HEPES, pH 7.8) containing:

-

1 mM ATP

-

2 mM phosphoenolpyruvate (B93156) (PEP)

-

0.2 mM NADH

-

5 units of pyruvate (B1213749) kinase (PK)

-

7 units of lactate (B86563) dehydrogenase (LDH)

-

1 mM NaHCO₃

-

Varying concentrations of AIR (e.g., 2.5 µM to 3.0 mM)[2]

-

-

Initiation: Initiate the reaction by adding a known amount of purified N5-CAIR synthetase.

-

Measurement: Monitor the decrease in absorbance at 340 nm at 37°C, which corresponds to the oxidation of NADH. The rate of NADH oxidation is directly proportional to the rate of ADP production by N5-CAIR synthetase.

-

Data Analysis: Calculate the initial reaction velocities from the linear portion of the absorbance versus time plot. Determine the kinetic parameters by fitting the initial velocity data to the Michaelis-Menten equation.

Crystallization of N5-CAIR Synthetase

This protocol is for the crystallization of E. coli N5-CAIR synthetase.

-

Protein Preparation: Use purified and concentrated N5-CAIR synthetase (e.g., 17 mg/mL in 10 mM Tris-HCl, 200 mM NaCl, pH 8.0).[10]

-

Crystallization Screen: Perform initial crystallization screening using the hanging drop vapor diffusion method with a sparse matrix screen. The protein sample should contain 10 mM MgATP and either 10 mM AIR or an inhibitor.[10]

-

Optimization: Grow larger crystals by hanging drop vapor diffusion against a reservoir solution containing 20–25% monomethylether poly(ethylene glycol) 5000 at pH 7.5.[10]

-

Crystal Harvesting and Data Collection: Harvest the crystals and collect X-ray diffraction data.

Signaling Pathways and Logical Relationships

The following diagrams illustrate the role of N5-CAIR synthetase in the de novo purine biosynthesis pathway and a typical experimental workflow for its characterization.

Caption: Divergence of the de novo purine biosynthesis pathway.

Caption: Experimental workflow for N5-CAIR synthetase research.

Conclusion

N5-Carboxyaminoimidazole ribonucleotide synthetase represents a validated and highly promising target for the development of novel antimicrobial agents. Its essential role in the microbial de novo purine biosynthesis pathway, coupled with its absence in humans, provides a clear rationale for selective inhibition. This technical guide has summarized the core knowledge surrounding N5-CAIR synthetase, providing researchers and drug development professionals with a foundational understanding of its function, mechanism, and methods for its study. The detailed protocols and compiled quantitative data serve as a practical resource to facilitate further research and the discovery of potent and selective inhibitors of this key microbial enzyme. Continued investigation into the structure and mechanism of N5-CAIR synthetase will undoubtedly accelerate the development of new classes of antibiotics to combat the growing threat of antimicrobial resistance.

References

- 1. A Fluorescence-Based Assay for N5-Carboxyaminoimidazole Ribonucleotide Mutase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Site-Directed Mutagenesis of Catalytic Residues in N5-Carboxyaminoimidazole Ribonucleotide Synthetase - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A Fragment-Based Screen for Inhibitors of Escherichia coli N5-CAIR Mutase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A Fluorescence-Based Assay for N5 -Carboxyaminoimidazole Ribonucleotide Mutase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Structural and biochemical characterization of N 5-carboxyaminoimidazole ribonucleotide synthetase and N 5-carboxyaminoimidazole ribonucleotide mutase from Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Identification of Inhibitors of N5-Carboxylaminoimidazole Ribonucleotide Synthetase by High-throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Identification of inhibitors of N5-carboxyaminoimidazole ribonucleotide synthetase by high-throughput screening - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Structural Analysis of the Active Site Geometry of N5-Carboxyaminoimidazole Ribonucleotide Synthetase from Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Unraveling the Blueprint of Life: The Discovery of the De Novo Purine Synthesis Pathway

A deep dive into the foundational mid-20th century experiments that illuminated the intricate, multi-step enzymatic pathway for building the essential purine (B94841) molecules from simple precursors. This guide details the isotopic tracer methodologies, presents the key quantitative data, and provides visual representations of the logical and experimental workflows that defined a new era in metabolic biochemistry.

The elucidation of the de novo purine synthesis pathway stands as a landmark achievement in biochemistry, revealing how living organisms construct the fundamental building blocks of nucleic acids and a host of other vital molecules from basic metabolic components. This intricate process, involving a series of enzymatic steps to assemble the characteristic two-ring purine structure, was largely unraveled in the 1950s through the pioneering work of John Buchanan and his colleagues, with significant contributions from G. Robert Greenberg.[1] Their elegant use of isotopic tracers in pigeon liver extracts provided a definitive roadmap of this essential metabolic route.[2]

This technical guide explores the core experiments that defined our understanding of de novo purine synthesis, presenting the methodologies and quantitative data that underpinned these discoveries. It is intended for researchers, scientists, and drug development professionals who seek a deeper understanding of this fundamental pathway and the experimental logic that brought it to light.

The Experimental Foundation: Isotopic Tracing in Pigeon Liver Extracts

The primary experimental system used to decipher the de novo purine synthesis pathway was the pigeon liver homogenate.[2] This preparation provided a rich source of the necessary enzymes in a cell-free system, allowing for the controlled addition of isotopically labeled substrates and the subsequent analysis of the products. The key to these experiments was the use of radioactive (¹⁴C) and stable (¹⁵N) isotopes to trace the incorporation of atoms from simple precursor molecules into the final purine ring of inosinic acid (IMP), the first purine nucleotide formed in the pathway.

Key Precursors and their Contribution to the Purine Ring

Through a series of meticulous experiments, Buchanan and his team demonstrated that the nine atoms of the purine ring are derived from several common metabolites.[3] The origins of these atoms were determined by feeding pigeons or incubating pigeon liver extracts with specifically labeled compounds and then degrading the resulting uric acid (the end product of purine metabolism in birds) to identify the position of the isotopic labels.[3]

The precursors identified were:

-

Glycine: Provides atoms C4, C5, and N7.

-

Formate: Donates the carbon for positions C2 and C8.

-

Carbon Dioxide (as bicarbonate): Is the source of C6.

-

Aspartate: Contributes the nitrogen at position N1.

-

Glutamine: Provides the nitrogen atoms for positions N3 and N9.

Quantitative Analysis of Precursor Incorporation

The groundbreaking nature of these studies lay not just in identifying the precursors, but also in quantifying their contribution to specific positions within the purine ring. The following tables summarize the key quantitative findings from these isotopic tracer experiments.

| Precursor | Isotope Used | Atom(s) in Purine Ring |

| Glycine | ¹⁵N | N7 |

| Glycine | ¹⁴C (carboxyl) | C4 |

| Glycine | ¹⁴C (alpha-carbon) | C5 |

| Formate | ¹⁴C | C2 and C8 |

| Bicarbonate | ¹⁴C | C6 |

| Aspartate | ¹⁵N | N1 |

| Glutamine (amide) | ¹⁵N | N3 and N9 |

Table 1: Precursors of the Purine Ring Atoms

The following table presents representative data on the incorporation of ¹⁵N from various precursors into the different nitrogen positions of the purine ring, as determined by mass spectrometry. The values are expressed as atom percent excess ¹⁵N.

| ¹⁵N-Labeled Substrate | N1 | N3 | N7 | N9 |

| Aspartic Acid | 0.642 | 0.046 | 0.086 | 0.051 |

| Glycine | 0.031 | 0.029 | 0.780 | 0.035 |

| Glutamine (amide) | 0.040 | 0.820 | 0.050 | 0.810 |

| Ammonium Chloride | 0.095 | 0.100 | 0.098 | 0.110 |

Table 2: Incorporation of ¹⁵N from Labeled Precursors into the Nitrogen Atoms of Hypoxanthine (B114508) (Data adapted from Sonne, Lin, and Buchanan, 1956)

Experimental Protocols

The following are detailed methodologies for the key experiments that were instrumental in elucidating the de novo purine synthesis pathway.

Preparation of Pigeon Liver Homogenate

-

Livers from freshly sacrificed pigeons were chilled rapidly in ice-cold isotonic potassium chloride solution.

-

The livers were then homogenized in a Potter-Elvehjem homogenizer with a specific volume of a buffered salt solution (e.g., potassium phosphate (B84403) buffer, pH 7.4, containing magnesium chloride).

-

The homogenate was typically centrifuged at a low speed to remove cell debris and nuclei, with the supernatant being used for the enzymatic assays.

Incubation with Isotopic Tracers

-

The pigeon liver homogenate (or a further purified enzyme fraction) was incubated in a reaction mixture containing the necessary cofactors, such as ATP, ribose-5-phosphate, and the isotopically labeled precursor.

-

The specific activity of the labeled precursor (e.g., ¹⁴C-formate or ¹⁵N-glycine) was precisely determined.

-

The reaction mixtures were incubated at 37°C for a defined period, often with gentle shaking.

-

The reaction was terminated by the addition of a deproteinizing agent, such as trichloroacetic acid.

Isolation and Degradation of Purines for Isotopic Analysis

-

The purine product (typically hypoxanthine or its corresponding nucleotide, inosinic acid) was isolated from the reaction mixture using techniques such as precipitation and ion-exchange chromatography.

-

To determine the position of the isotopic label within the purine ring, a series of chemical degradation procedures were employed. For example, to analyze the nitrogen atoms, uric acid was often the starting point for degradation.

-

Hydrolysis with strong acid (e.g., HCl): This could be used to liberate specific nitrogen atoms as ammonia.

-

Oxidation with agents like potassium permanganate (B83412) or hydrogen peroxide in alkaline solution: This would break the purine ring into smaller, identifiable fragments (e.g., allantoin, urea, and ammonia), allowing for the isolation of specific nitrogen and carbon atoms.[4]

-

-

The isotopic content of the isolated degradation products was then determined using mass spectrometry for stable isotopes (¹⁵N) or scintillation counting for radioactive isotopes (¹⁴C).

Visualizing the Pathway and Experimental Logic

The following diagrams, generated using the DOT language, illustrate the de novo purine synthesis pathway and the logical workflow of the isotopic tracer experiments.

Figure 1: The de novo purine synthesis pathway from PRPP to IMP.

Figure 2: Experimental workflow for isotopic tracer analysis.

Conclusion and Future Perspectives

The elucidation of the de novo purine synthesis pathway was a triumph of classical biochemistry, relying on meticulous experimental design and innovative analytical techniques. The foundational knowledge gained from these studies has had profound implications for medicine and drug development. Inhibitors of this pathway are used as anticancer agents, immunosuppressants, and antimicrobial drugs.

Modern research continues to build on this legacy, exploring the regulation of the pathway and the formation of multi-enzyme complexes known as "purinosomes," which are thought to enhance the efficiency of de novo purine synthesis by channeling intermediates between enzymes.[5][6] The detailed understanding of this pathway, made possible by the pioneering work of Buchanan and his contemporaries, remains a cornerstone of modern molecular biology and a testament to the power of isotopic tracers in unraveling complex metabolic networks.

References

- 1. researchgate.net [researchgate.net]

- 2. Biosynthesis of the purines. I. Hypoxanthine formation in pigeon liver homogenates and extracts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Biosynthesis of the purines. IX. Precursors of the nitrogen atoms of the purine ring - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. electronicsandbooks.com [electronicsandbooks.com]

- 5. Quantitative Analysis of Purine Nucleotides Indicates That Purinosomes Increase de Novo Purine Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Quantitative analysis of purine nucleotides indicates that purinosomes increase de novo purine biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Carboxyaminoimidazole Ribotide: Structure, Properties, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carboxyaminoimidazole ribotide (CAIR), systematically known as 5-amino-1-(5-phospho-D-ribosyl)imidazole-4-carboxylic acid, is a pivotal intermediate in the de novo biosynthesis of purines. Its unique chemical structure and role in metabolic pathways, particularly the distinction between microbial and human purine (B94841) synthesis, have positioned it as a significant subject of research for enzymology studies and as a potential target for novel antimicrobial drug development. This guide provides a comprehensive overview of the structure, chemical properties, and relevant experimental methodologies associated with CAIR.

Structural Characteristics

CAIR is a ribonucleotide composed of three primary moieties: a substituted imidazole (B134444) ring, a D-ribofuranose sugar, and a phosphate (B84403) group. The core of the molecule is an imidazole ring, a five-membered heterocycle containing two nitrogen atoms. This ring is substituted at the 4-position with a carboxylic acid group and at the 5-position with a primary amino group. The imidazole ring is attached to the 1'-carbon of a D-ribofuranose sugar via a β-N-glycosidic bond. The ribose sugar is, in turn, phosphorylated at the 5'-position, completing the nucleotide structure.

Molecular Formula: C₉H₁₄N₃O₉P[1]

Systematic Name: 5-amino-1-(5-phospho-D-ribosyl)imidazole-4-carboxylic acid[2]

Chemical and Physical Properties

The chemical properties of CAIR are largely dictated by its functional groups. The presence of the carboxylic acid, primary amine, and phosphate groups makes the molecule highly polar and water-soluble. It is known to be unstable under acidic conditions.

Quantitative Data Summary

| Property | Value | Reference |

| Molecular Weight | 339.20 g/mol | [1] |

| Exact Mass | 339.04676603 Da | |

| pKa | 1.86 ± 0.10 (Predicted) | |

| LogP | -3.7 (Predicted) | |

| Polar Surface Area | 184 Ų (Predicted) | |

| UV Absorption (λmax) | 260 nm | |

| Molar Extinction Coefficient (ε) at λmax | 8,930 M⁻¹cm⁻¹ | |

| Boiling Point | 865.9 ± 75.0 °C (Predicted) | |

| Density | 2.30 ± 0.1 g/cm³ (Predicted) |

Role in Purine Biosynthesis

CAIR is a key intermediate in the de novo synthesis of purine nucleotides, a pathway essential for the production of DNA and RNA precursors. Interestingly, the formation of CAIR from its precursor, 5-aminoimidazole ribotide (AIR), differs between microbes and higher eukaryotes, presenting a valuable target for antimicrobial drug discovery.

In most microbes, the conversion of AIR to CAIR is a two-step process:

-

N5-carboxyaminoimidazole ribonucleotide (N5-CAIR) synthetase (PurK) catalyzes the ATP-dependent carboxylation of the exocyclic amino group of AIR to form N5-CAIR.[3][4]

-

N5-carboxyaminoimidazole ribonucleotide mutase (PurE) then catalyzes the intramolecular transfer of the carboxyl group from the nitrogen to the carbon of the imidazole ring to yield CAIR.[3]

In contrast, in humans and other higher eukaryotes, a single enzyme, AIR carboxylase , directly carboxylates the imidazole ring of AIR to form CAIR.[5] This distinction makes the microbial enzymes, PurK and PurE, attractive targets for the development of selective antimicrobial agents.[5][6][7]

Signaling Pathway Diagram

Experimental Protocols

Chemical Synthesis of this compound (CAIR)

This protocol describes the synthesis of CAIR from 5-aminoimidazole-4-carboxamide (B1664886) ribonucleotide (AICAR).[5]

Materials:

-

5-aminoimidazole-4-carboxamide ribonucleotide (AICAR)

-

1 M Lithium hydroxide (B78521) (LiOH)

-

Distilled water

-

Nitrogen gas

Procedure:

-

In a 25 mL round-bottom flask, dissolve 5 mg (0.015 mmol) of AICAR in 2.5 mL of 1 M LiOH.

-

Stir the mixture overnight under a nitrogen atmosphere at 120°C.

-

After the reaction is complete, cool the dry reaction mixture.

-

Dissolve the cooled residue in 2 mL of distilled water for further purification or analysis.

Fluorescence-Based Assay for N5-Carboxyaminoimidazole Ribonucleotide (N5-CAIR) Mutase

This assay measures the activity of N5-CAIR mutase by detecting the formation of its substrate, N5-CAIR, which is in equilibrium with AIR. The assay relies on the reaction of a fluorescently-tagged isatin (B1672199) with AIR, leading to an increase in fluorescence intensity.[6][8]

Materials:

-

Nunc™ F96 Microwell™ white polystyrene plates

-

CAIR

-

25 mM Tris buffer, pH 8

-

N5-CAIR mutase enzyme

-

300 µM Zinc chloride (ZnCl₂)

-

30 µM isatin-fluorescein (I-F) conjugate

Procedure:

-

Prepare the reaction mixture in each well of the microplate with a final volume of 100 µL.

-

Each well should contain 34 µM CAIR dissolved in 25 mM Tris buffer (pH 8).

-

Initiate the enzymatic reaction by adding 104 ng of N5-CAIR mutase to each well.

-

Incubate the plate for 10 minutes.

-

Stop the reaction by adding 300 µM ZnCl₂.

-

Add 30 µM of the isatin-fluorescein (I-F) conjugate to each well.

-

Measure the fluorescence intensity to determine the amount of AIR produced, which is proportional to the N5-CAIR mutase activity.

Experimental Workflow Diagram

Conclusion

This compound is a molecule of significant interest in the fields of biochemistry and drug development. Its well-defined structure and chemical properties, coupled with its crucial role in a metabolic pathway that differs between microbes and humans, make it a compelling subject for further investigation. The experimental protocols outlined in this guide provide a foundation for researchers to explore the synthesis of CAIR and to assay the activity of enzymes involved in its metabolism, paving the way for the discovery of novel antimicrobial agents.

References

- 1. Buy this compound | 6001-14-5 [smolecule.com]

- 2. 5′-Phosphoribosyl-4-carboxy-5-aminoimidazole - Wikipedia [en.wikipedia.org]

- 3. Evidence for the direct transfer of the carboxylate of N5-carboxyaminoimidazole ribonucleotide (N5-CAIR) to generate 4-carboxy-5-aminoimidazole ribonucleotide catalyzed by Escherichia coli PurE, an N5-CAIR mutase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. uniprot.org [uniprot.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. Identification of inhibitors of N5-carboxyaminoimidazole ribonucleotide synthetase by high-throughput screening - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. A Fluorescence-Based Assay for N5 -Carboxyaminoimidazole Ribonucleotide Mutase - PubMed [pubmed.ncbi.nlm.nih.gov]

A Deep Dive into the Cellular Regulation of Carboxyaminoimidazole Ribotide (CAIR) Production

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the intricate regulatory mechanisms governing the cellular production of Carboxyaminoimidazole ribotide (CAIR), a crucial intermediate in the de novo purine (B94841) biosynthesis pathway. Understanding the nuances of this pathway is paramount for researchers in metabolic diseases, oncology, and infectious diseases, as well as for professionals engaged in the development of novel therapeutics targeting nucleotide metabolism.

The De Novo Purine Biosynthesis Pathway: A Conserved Route to Essential Building Blocks

Purine nucleotides, the fundamental components of nucleic acids and energy currency of the cell, are synthesized through two primary routes: the salvage pathway and the de novo biosynthesis pathway. The de novo pathway, a highly conserved and energy-intensive process, constructs the purine ring from simpler precursors. This pathway is particularly critical in rapidly proliferating cells, such as cancer cells and activated lymphocytes, making its enzymes attractive targets for therapeutic intervention.[1][2]

The synthesis of inosine (B1671953) monophosphate (IMP), the precursor to both adenosine (B11128) monophosphate (AMP) and guanosine (B1672433) monophosphate (GMP), involves a ten-step enzymatic cascade in humans.[3] this compound (CAIR) is a key intermediate in this pathway, formed from 5'-phosphoribosyl-5-aminoimidazole (AIR).

The Bifurcated Path to CAIR: A Tale of Two Systems

Interestingly, the enzymatic strategy for CAIR synthesis diverges between higher eukaryotes and most microbes, including bacteria and fungi. This evolutionary divergence presents a significant opportunity for the development of selective antimicrobial agents.[4][5]

-

In Humans and Higher Eukaryotes: A single bifunctional enzyme, Phosphoribosylaminoimidazole Carboxylase, Phosphoribosylaminoimidazole Succinocarboxamide Synthetase (PAICS) , catalyzes the direct carboxylation of AIR to CAIR using bicarbonate as the carbon source. The AIR carboxylase (AIRc) activity resides in the N-terminal domain of PAICS.[6][7]

-

In Most Microbes, Yeast, and Plants: The synthesis of CAIR is a two-step process requiring two distinct enzymes:

-

N⁵-Carboxyaminoimidazole Ribonucleotide Synthetase (PurK): This enzyme catalyzes the ATP-dependent carboxylation of the N⁵ position of AIR to form the unstable intermediate N⁵-carboxyaminoimidazole ribonucleotide (N⁵-CAIR).[8][9]

-

N⁵-Carboxyaminoimidazole Ribonucleotide Mutase (PurE): This enzyme then catalyzes the intramolecular transfer of the carboxyl group from the N⁵ position to the C4 position, yielding CAIR.[10][11]

-

This fundamental difference in the CAIR synthesis machinery provides a therapeutic window to selectively target microbial purine production without affecting the human host.

Regulation of CAIR Production: A Multi-layered Control System

The cellular concentration of CAIR, and indeed all purine nucleotides, is exquisitely controlled through a sophisticated network of regulatory mechanisms to meet cellular demands while preventing wasteful overproduction. These control mechanisms operate at multiple levels, from the transcriptional control of gene expression to the allosteric regulation of enzyme activity and post-translational modifications.

Feedback Inhibition: A Primary Governor of Purine Flux

The de novo purine biosynthesis pathway is a classic example of feedback inhibition, where the end products of the pathway, namely AMP and GMP, regulate the activity of key enzymes. This ensures that the rate of purine synthesis is finely tuned to the cell's immediate needs.

The primary site of feedback regulation is Glutamine PRPP Amidotransferase (GPAT) , which catalyzes the first committed step of the pathway. Both AMP and GMP act as allosteric inhibitors of GPAT.[3][12] When both nucleotides are present in sufficient quantities, their combined inhibitory effect is synergistic, effectively shutting down the pathway.[12]

Furthermore, the enzymes at the branch point from IMP to AMP and GMP are also subject to feedback inhibition by their respective end products. Adenylosuccinate synthetase is inhibited by AMP, while IMP dehydrogenase is inhibited by GMP.[3] This reciprocal regulation helps to maintain a balanced pool of adenine (B156593) and guanine (B1146940) nucleotides.

While direct feedback inhibition of the CAIR-producing enzymes themselves by purine nucleotides is less well-characterized in humans, the overall flux through the pathway, and thus the production of CAIR, is tightly controlled by these upstream feedback loops.

Transcriptional Regulation: Orchestrating Enzyme Expression

The expression of the genes encoding the enzymes of the de novo purine biosynthesis pathway is coordinately regulated to match the cell's proliferative status and nutrient availability.

-

In Bacteria: The PurR repressor plays a central role in regulating the transcription of the pur operon in response to the intracellular concentration of purines, particularly hypoxanthine (B114508) and guanine.[10] When purine levels are high, PurR binds to operator regions in the DNA, repressing the transcription of the purine biosynthesis genes.

-

In Eukaryotes: The transcriptional regulation is more complex and involves several transcription factors. The c-Myc oncoprotein, for instance, is known to upregulate the expression of genes involved in nucleotide biosynthesis, including those in the purine pathway, to support rapid cell proliferation.[1] Additionally, signaling pathways such as the PI3K/AKT/mTOR pathway, which are frequently hyperactive in cancer, can stimulate purine synthesis to meet the high metabolic demands of tumor cells.[2][13]

Post-Translational Modifications: Fine-Tuning Enzyme Activity

Recent studies have highlighted the role of post-translational modifications (PTMs) in the dynamic regulation of purine biosynthesis enzymes. Phosphorylation, in particular, has emerged as a key mechanism for modulating enzyme activity and protein-protein interactions within the pathway.

Proteomic analyses have identified numerous phosphorylation sites on the human de novo purine biosynthesis enzymes.[2] For example, the bifunctional enzyme ATIC (5-aminoimidazole-4-carboxamide ribonucleotide formyltransferase/IMP cyclohydrolase), which acts downstream of CAIR, is known to be regulated by phosphorylation.[2] While specific PTMs directly regulating the AIR carboxylase activity of PAICS are still under investigation, it is plausible that such modifications play a role in fine-tuning its function in response to cellular signals.

Substrate Availability: A Link to Central Metabolism

The production of CAIR is also intrinsically linked to the availability of its precursors, which are derived from central metabolic pathways. The supply of phosphoribosyl pyrophosphate (PRPP) , a key substrate for the first step of the pathway, is a critical determinant of the overall flux.[8] The levels of PRPP are, in turn, dependent on the activity of the pentose (B10789219) phosphate (B84403) pathway, which produces its precursor, ribose-5-phosphate. This connection ensures that purine synthesis is coordinated with the overall metabolic state of the cell.

Quantitative Data on CAIR Production and Regulation

For a deeper understanding and for the purpose of kinetic modeling and drug design, quantitative data on enzyme kinetics and metabolite concentrations are essential. The following tables summarize key quantitative parameters related to CAIR production.

Table 1: Kinetic Parameters of Enzymes Involved in CAIR Synthesis

| Enzyme | Organism | Substrate | K_m_ (µM) | k_cat_ (s⁻¹) | Reference(s) |

| N⁵-CAIR Mutase (PurE) | Escherichia coli | N⁵-CAIR | 140 | 15.5 | [10][14] |

| AIR Carboxylase (PAICS) | Gallus gallus (Chicken) | HCO₃⁻ | ~100 | 32 | [11][15] |

| AIR Carboxylase (PurE-II) | Treponema denticola | - | - | 77 | [15] |

| PurK | Escherichia coli | AIR | - | - | |

| ATP | - | - | |||

| Human AIR Carboxylase (PAICS) | Homo sapiens | - | - | - |

Table 2: Inhibition Constants (K_i_) for Selected Inhibitors of Purine Biosynthesis

| Inhibitor | Target Enzyme | Organism | K_i_ | Reference(s) |

| Methotrexate (B535133) (polyglutamated) | Dihydrofolate Reductase (DHFR) | Homo sapiens | 1.2 nM | [3] |

| Methotrexate (polyglutamated) | AICAR Transformylase (ATIC) | Homo sapiens | Varies with polyglutamate chain length | [1] |

| 4-Nitro-5-aminoimidazole ribonucleotide (NAIR) | AIR Carboxylase | Gallus gallus (Chicken) | 0.34 nM | [2] |

| 4-Nitro-5-aminoimidazole ribonucleotide (NAIR) | N⁵-CAIR Mutase | Escherichia coli | 0.5 µM | [11] |

| ADP | PRPP Synthetase | Homo sapiens | - | [16] |

| MRPP monophosphate | PRPP Synthetase | Homo sapiens | 35 µM | [17] |

Note: The Ki of methotrexate is primarily for its main target, DHFR. Its inhibitory effects on other purine synthesis enzymes are also significant.

Table 3: Intracellular Concentrations of Purine Pathway Intermediates

| Metabolite | Cell Type | Condition | Concentration | Reference(s) |

| IMP | HeLa | Purine-rich medium | ~0.5 nmol/million cells | [3] |

| IMP | HeLa | Purine-depleted medium | ~1.4 nmol/million cells | [3] |

| ATP | Mammalian cells (average) | - | 3,152 ± 1,698 µM | |

| GTP | Mammalian cells (average) | - | 468 ± 224 µM | |

| PRPP | Mammalian cells (average) | - | 9.0 µM | |

| AIR | - | - | - | |

| CAIR | - | - | - |

Note: Direct measurements of intracellular AIR and CAIR concentrations in human cells are scarce in the literature.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of CAIR production and its regulation.

Assay for AIR Carboxylase Activity

This protocol is adapted for measuring the activity of the human AIR carboxylase domain of the PAICS enzyme from cell lysates. The assay indirectly measures the production of CAIR by coupling its subsequent conversion to a detectable product.

Materials:

-

Cell lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, protease inhibitor cocktail)

-

Reaction buffer (100 mM Tris-HCl pH 8.0)

-

5'-Phosphoribosyl-5-aminoimidazole (AIR) substrate

-

Sodium bicarbonate (HCO₃⁻)

-

SAICAR synthetase (can be purified recombinantly)

-

L-Aspartate

-

ATP

-

Malate dehydrogenase

-

NADH

-

96-well UV-transparent microplate

-

Microplate reader capable of measuring absorbance at 340 nm

Procedure:

-

Cell Lysate Preparation:

-

Culture human cells to the desired confluency.

-

Harvest cells and wash with ice-cold PBS.

-

Lyse the cells in ice-cold lysis buffer.

-

Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Collect the supernatant (cell lysate) and determine the protein concentration using a standard method (e.g., Bradford assay).

-

-

Reaction Setup:

-

In a 96-well microplate, prepare the following reaction mixture (final volume of 200 µL):

-

100 mM Tris-HCl pH 8.0

-

Variable concentrations of AIR (for K_m_ determination)

-

Saturating concentration of HCO₃⁻ (e.g., 50 mM)

-

Excess SAICAR synthetase

-

Saturating concentration of L-Aspartate (e.g., 1 mM)

-

Saturating concentration of ATP (e.g., 1 mM)

-

Malate dehydrogenase (excess)

-

NADH (e.g., 0.2 mM)

-

Cell lysate (containing AIR carboxylase)

-

-

-

Measurement:

-

Initiate the reaction by adding the cell lysate.

-

Immediately place the microplate in a plate reader pre-set to 37°C.

-

Monitor the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADH. The rate of NADH oxidation is proportional to the rate of SAICAR formation, which is dependent on the rate of CAIR production by AIR carboxylase.

-

-

Data Analysis:

-

Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time plot.

-

Plot V₀ against the substrate (AIR) concentration and fit the data to the Michaelis-Menten equation to determine K_m_ and V_max_.

-

Specific activity can be calculated as units of enzyme activity per milligram of total protein in the lysate.

-

Quantification of CAIR and Related Metabolites by LC-MS/MS

This protocol outlines a general workflow for the targeted quantification of CAIR and other purine pathway intermediates in mammalian cells using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Materials:

-

Cultured mammalian cells

-

Ice-cold PBS

-

Quenching solution (e.g., 80:20 Methanol:Water, pre-chilled to -80°C)

-

Extraction solvent (e.g., Acetonitrile:Methanol:Water, 40:40:20, with internal standards)

-

LC-MS/MS system (e.g., UPLC coupled to a triple quadrupole mass spectrometer)

-

Analytical column suitable for polar metabolites (e.g., HILIC column)

-

Standards for CAIR, AIR, and other target metabolites

Procedure:

-

Sample Preparation:

-

Grow cells to the desired density in a culture dish.

-

Rapidly aspirate the culture medium and wash the cells once with ice-cold PBS.

-

Immediately add the pre-chilled quenching solution to the cells to halt metabolic activity.

-

Scrape the cells in the quenching solution and transfer to a microcentrifuge tube.

-

Centrifuge at high speed at 4°C to pellet the cell debris.

-

-

Metabolite Extraction:

-

Resuspend the cell pellet in the cold extraction solvent containing known concentrations of stable isotope-labeled internal standards for the target analytes.

-

Lyse the cells by sonication or bead beating on ice.

-

Centrifuge at high speed at 4°C to pellet proteins and other cellular debris.

-

Collect the supernatant containing the extracted metabolites.

-

Dry the supernatant under a stream of nitrogen or using a vacuum concentrator.

-

Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis (e.g., the initial mobile phase).

-

-

LC-MS/MS Analysis:

-

Inject the reconstituted sample onto the LC-MS/MS system.

-

Separate the metabolites using a gradient elution on the HILIC column.

-

Detect and quantify the target metabolites using the mass spectrometer in Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions for each analyte and internal standard must be optimized beforehand.

-

-

Data Analysis:

-

Generate a standard curve for each analyte using known concentrations of the pure standards.

-

Quantify the concentration of each metabolite in the samples by comparing the peak area ratio of the analyte to its corresponding internal standard against the standard curve.

-

Normalize the metabolite concentrations to the cell number or total protein content of the original sample.

-

Signaling Pathways and Experimental Workflows

Visualizing the complex interplay of molecules and experimental steps is crucial for a clear understanding. The following diagrams, generated using Graphviz, illustrate key pathways and workflows.

Conclusion and Future Directions

The regulation of this compound production is a central aspect of cellular metabolism, with profound implications for cell growth, proliferation, and disease. The intricate network of feedback inhibition, transcriptional control, and post-translational modifications ensures that the synthesis of this key purine intermediate is tightly coupled to the physiological state of the cell. The stark differences in the CAIR synthesis pathway between humans and microbes offer a promising avenue for the development of novel antimicrobial therapies.

Despite significant progress, several areas warrant further investigation. The precise kinetic parameters of human AIR carboxylase and the specific post-translational modifications that regulate its activity remain to be fully elucidated. Furthermore, the development of highly specific and potent inhibitors of the human enzyme could provide valuable tools for cancer therapy. Continued research into the regulation of CAIR production will undoubtedly uncover new insights into the fundamental processes of life and open up new avenues for therapeutic intervention.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Interrogating the Mechanism of a Tight Binding Inhibitor of AIR Carboxylase - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Quantitative Analysis of Purine Nucleotides Indicates That Purinosomes Increase de Novo Purine Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Exchangeable intracellular methotrexate levels in the presence and absence of vincristine at extracellular drug concentrations relevant to those achieved in high-dose methotrexate-folinic acid "rescue" protocols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. youtube.com [youtube.com]

- 6. PAICS phosphoribosylaminoimidazole carboxylase and phosphoribosylaminoimidazolesuccinocarboxamide synthase [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Analysis of intracellular methotrexate polyglutamates in patients with juvenile idiopathic arthritis: effect of route of administration on variability in intracellular methotrexate polyglutamate concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. PAICS as a potential target for cancer therapy linking purine biosynthesis to cancer progression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Introducing New Inhibitors of PAICS, a De Novo Purine Biosynthesis Enzyme, through Structure-Based Virtual Screening - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Carboxylases in de novo purine biosynthesis. Characterization of the Gallus gallus bifunctional enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. [Testing the activity of enzymes responsible for biosynthesis of purine nucleotides AIR-carboxylase and SAICAR-synthetase in human cell extracts] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Introducing New Inhibitors of PAICS, a De Novo Purine Biosynthesis Enzyme, through Structure-Based Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Crystal structures of human PAICS reveal substrate and product binding of an emerging cancer target - PMC [pmc.ncbi.nlm.nih.gov]

- 16. tools.thermofisher.com [tools.thermofisher.com]

- 17. mdpi.com [mdpi.com]

Carboxyaminoimidazole Ribotide: A Key Metabolic Intermediate in De Novo Purine Biosynthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Carboxyaminoimidazole ribotide (CAIR) is a critical intermediate in the de novo biosynthesis of purine (B94841) nucleotides, a fundamental metabolic pathway essential for the synthesis of DNA, RNA, and various cofactors. This guide provides a comprehensive overview of CAIR, including its physicochemical properties, its central role in the purine biosynthesis pathway, and the enzymatic reactions governing its formation and conversion. Detailed experimental protocols for the study of CAIR and its associated enzymes, N5-Carboxyaminoimidazole ribonucleotide synthetase (PurK) and N5-Carboxyaminoimidazole ribonucleotide mutase (PurE), are presented. Furthermore, this document highlights the significant divergence in the CAIR biosynthetic pathway between prokaryotes and eukaryotes, underscoring the potential of PurK and PurE as attractive targets for the development of novel antimicrobial agents.

Introduction

De novo purine biosynthesis is a highly conserved metabolic pathway that assembles the purine ring from basic precursors. This compound (CAIR), specifically 5-amino-1-(5-phospho-D-ribosyl)imidazole-4-carboxylic acid, is a key intermediate in this pathway.[1][2] Its formation represents a crucial carboxylation step. The pathway to CAIR synthesis exhibits a remarkable evolutionary divergence between prokaryotes (and lower eukaryotes) and higher eukaryotes, presenting a unique opportunity for targeted drug design.[3][4] In bacteria, fungi, and plants, the formation of CAIR is a two-step process catalyzed by PurK and PurE, whereas in vertebrates, it is a single-step reaction.[1][4] This guide will delve into the technical details of CAIR's biochemistry, providing researchers with the necessary information to investigate this pivotal molecule and its associated enzymes.

Physicochemical and Spectroscopic Properties of CAIR

CAIR is a ribonucleotide with the molecular formula C₉H₁₄N₃O₉P and a molecular weight of 339.20 g/mol .[1][5] Its structure consists of a carboxylated aminoimidazole ring linked to a ribose-5-phosphate (B1218738) moiety.

Table 1: Physicochemical Properties of this compound (CAIR)

| Property | Value | Reference |

| Molecular Formula | C₉H₁₄N₃O₉P | [1][5] |

| Molecular Weight | 339.20 g/mol | [1][5] |

| CAS Number | 6001-14-5 | [1] |

| Appearance | Solid | [6] |

| Solubility (Water) | 250 mg/mL (737.03 mM) | [1] |

| UV λmax | 260 nm | [1] |

| Molar Extinction Coefficient (ε₂₆₀) | 10,500 M⁻¹cm⁻¹ at pH 8.0 | [6] |

| Predicted Flash Point | 477.5 ± 37.1 °C | [1] |

| Polar Surface Area | 207.40 Ų | [1] |

Spectroscopic Characterization:

-

UV-Visible Spectroscopy: CAIR exhibits a characteristic maximum absorbance at 260 nm, which is routinely used for its quantification.[1]

-

Mass Spectrometry: Analysis of CAIR reveals a molecular ion peak at a mass-to-charge ratio of 339.[1]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR spectroscopy are powerful tools for the structural elucidation of CAIR.[1]

The Role of CAIR in De Novo Purine Biosynthesis

CAIR is the product of the sixth step in the eleven-step de novo purine biosynthesis pathway in organisms that utilize the two-step carboxylation mechanism. This pathway begins with 5-phosphoribosyl-1-pyrophosphate (PRPP) and culminates in the formation of inosine (B1671953) monophosphate (IMP), the precursor to both adenosine (B11128) monophosphate (AMP) and guanosine (B1672433) monophosphate (GMP).

The Divergent Pathway of CAIR Synthesis

A key feature of CAIR biosynthesis is the difference between prokaryotic/lower eukaryotic and higher eukaryotic systems.

-

Prokaryotic and Lower Eukaryotic Pathway (Two-Step): In bacteria, fungi, and plants, 5-aminoimidazole ribonucleotide (AIR) is first carboxylated to N5-carboxyaminoimidazole ribonucleotide (N5-CAIR) by the enzyme N5-carboxyaminoimidazole ribonucleotide synthetase (PurK) in an ATP-dependent reaction. Subsequently, N5-carboxyaminoimidazole ribonucleotide mutase (PurE) catalyzes the intramolecular transfer of the carboxyl group from the exocyclic nitrogen to the C4 position of the imidazole (B134444) ring to form CAIR.[4][7]

-

Higher Eukaryotic Pathway (One-Step): In vertebrates, AIR is directly carboxylated at the C4 position to form CAIR by the enzyme AIR carboxylase (a class II PurE) . This reaction does not involve the N5-CAIR intermediate or the PurK enzyme.[1]

This metabolic divergence makes the prokaryotic enzymes PurK and PurE compelling targets for the development of selective antimicrobial agents.[3][4]

Enzymology of CAIR Metabolism

The enzymes responsible for the synthesis and conversion of CAIR in the two-step pathway have been the subject of extensive research.

N5-Carboxyaminoimidazole Ribonucleotide Synthetase (PurK)

PurK (EC 6.3.4.18) catalyzes the ATP-dependent carboxylation of AIR to form the unstable intermediate N5-CAIR.[8][9] The reaction is as follows:

ATP + AIR + HCO₃⁻ → ADP + Pi + N5-CAIR

Table 2: Kinetic Parameters for N5-Carboxyaminoimidazole Ribonucleotide Synthetase (PurK)

| Organism | Substrate | Kₘ | Vₘₐₓ | kcat | kcat/Kₘ | Reference |

| Staphylococcus aureus | Bicarbonate (HCO₃⁻) | ~18.8 mM | N/A | N/A | N/A | [4] |

| Escherichia coli (Y152F mutant) | AIR | 3-fold change vs WT | N/A | N/A | 10-fold lower vs WT | [10] |

| Escherichia coli (Y152A mutant) | AIR | 18-fold change vs WT | N/A | N/A | 660-fold lower vs WT | [10] |

Note: N/A indicates data not available in the searched sources.

N5-Carboxyaminoimidazole Ribonucleotide Mutase (PurE)

PurE (EC 5.4.99.18) is an unusual mutase that catalyzes the reversible conversion of N5-CAIR to CAIR.[11][12] The reaction involves the direct transfer of the carboxylate group.[7]

N5-CAIR ⇌ CAIR

Table 3: Kinetic Parameters for N5-Carboxyaminoimidazole Ribonucleotide Mutase (PurE)

| Organism | Substrate | Kₘ | Vₘₐₓ | kcat | kcat/Kₘ | Reference |

| Escherichia coli | N5-CAIR | 140 µM | N/A | N/A | N/A | [12] |

Note: N/A indicates data not available in the searched sources.

Signaling Pathways and Logical Relationships

The de novo purine biosynthesis pathway is tightly regulated to meet the cell's demand for purine nucleotides.

Caption: Divergent pathways of CAIR synthesis in prokaryotes and eukaryotes.

Experimental Protocols

This section provides detailed methodologies for key experiments involving CAIR and its associated enzymes.

Synthesis and Purification of CAIR

CAIR can be synthesized chemically.[6]

Protocol:

-

Follow established chemical synthesis routes for imidazole ribonucleotides.

-

Purify the crude product using anion-exchange chromatography followed by desalting.

-

Lyophilize the purified fractions to obtain solid CAIR.

-

Store the solid CAIR at -80°C.

-

For use, dissolve solid CAIR in a suitable buffer (e.g., 100 mM Tris-HCl, pH 8.0).

-

Determine the concentration spectrophotometrically by measuring the absorbance at 260 nm using a molar extinction coefficient of 10,500 M⁻¹cm⁻¹.[6]

Enzymatic Assay for N5-CAIR Synthetase (PurK)

A coupled enzyme assay can be used to monitor PurK activity by measuring the formation of SAICAR.[13]

Reagents:

-

Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 2 mM PEP, 0.5 mM ATP, 10 mM L-aspartate.

-

Enzymes: Pyruvate kinase (1.2 U), PurC (SAICAR synthetase, 2 U), and varying concentrations of PurK.

-

Substrate: 37 µM AIR.

Procedure:

-

Prepare the assay buffer containing all components except AIR.

-

Pre-incubate the mixture at 23°C for 2 minutes.

-

Initiate the reaction by adding AIR.

-

Monitor the formation of SAICAR by measuring the increase in absorbance at 282 nm (ε₂₈₂ = 8,607 M⁻¹cm⁻¹).

-

Calculate the rate of reaction from the linear portion of the absorbance curve.

Caption: Workflow for the coupled enzymatic assay of PurK.

Fluorescence-Based Assay for N5-CAIR Mutase (PurE)

This assay measures the reverse reaction of PurE (CAIR to N5-CAIR, which then spontaneously decomposes to AIR) by detecting the formation of AIR using a fluorescent probe.[3][6][14]

Reagents:

-

Assay Buffer: e.g., 100 mM Tris-HCl, pH 8.0.

-

Substrate: 62 µM CAIR.

-

Enzyme: Varying concentrations of PurE (e.g., 0-102 ng).

-

Quenching Solution: 300 µM ZnCl₂.

-

Detection Reagent: 20 µM Fluorescently-tagged isatin (B1672199) (I-F).

Procedure:

-

Incubate varying concentrations of PurE with a fixed concentration of CAIR at a set temperature (e.g., 25°C) for a defined time (e.g., 5 minutes).

-

Stop the enzymatic reaction by adding the quenching solution.

-

Add the fluorescently-tagged isatin to the reaction mixture.

-

Monitor the increase in fluorescence over time (e.g., 60 minutes) as the isatin reacts with the enzymatically produced AIR.

-

The rate of fluorescence increase is proportional to the amount of AIR formed and thus to the PurE activity.

Caption: Workflow for the fluorescence-based assay of PurE.

Quantification of CAIR in Biological Samples by HPLC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for the quantification of CAIR in complex biological matrices.[1]

Sample Preparation:

-

Homogenize tissue or cell samples in a suitable extraction buffer (e.g., methanol/water).

-

Centrifuge to pellet proteins and cellular debris.

-

Collect the supernatant containing the metabolites.

-

Dry the supernatant and reconstitute in a mobile phase-compatible solvent.

HPLC-MS/MS Analysis:

-

Chromatography: Separate the metabolites using a suitable HPLC column (e.g., C18) with a gradient elution profile.

-

Mass Spectrometry: Detect and quantify CAIR using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode.

-

Parent Ion: m/z of CAIR.

-

Daughter Ion(s): Specific fragment ions of CAIR.

-

-

Quantification: Use a stable isotope-labeled internal standard for accurate quantification.

Structural Analysis by X-ray Crystallography

Determining the three-dimensional structure of PurK and PurE provides invaluable insights into their catalytic mechanisms and aids in structure-based drug design.

General Protocol:

-

Protein Expression and Purification: Overexpress and purify high-quality, homogenous PurK or PurE protein.

-

Crystallization: Screen a wide range of crystallization conditions (precipitants, pH, temperature) to obtain well-diffracting crystals.

-

Data Collection: Expose the crystals to a high-intensity X-ray beam and collect diffraction data.

-

Structure Determination: Process the diffraction data and solve the crystal structure using molecular replacement or other phasing methods.

-

Model Building and Refinement: Build an atomic model of the protein into the electron density map and refine it to obtain a high-resolution structure.

Conclusion